molecular formula C17H12FN3O3S2 B2538692 (Z)-2-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-46-3

(Z)-2-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2538692
CAS RN: 865182-46-3
M. Wt: 389.42
InChI Key: FYUALWLJAUDRQZ-JZJYNLBNSA-N
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Description

“(Z)-2-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a complex organic compound that contains several functional groups, including a benzothiazole ring, a sulfamoyl group, a fluoro group, and a prop-2-yn-1-yl group . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzothiazole ring could be formed via a cyclization reaction, the fluoro group could be introduced via a halogenation reaction, and the sulfamoyl group could be introduced via a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring, a planar, aromatic system, would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the reactivity of its functional groups. For example, the prop-2-yn-1-yl group could potentially undergo addition reactions, and the sulfamoyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds structurally related to "(Z)-2-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide" exhibit significant antimicrobial activities. A study by Jagtap et al. (2010) synthesized novel compounds with a focus on anti-microbial screening. These compounds demonstrated a broad range of biodynamic properties, indicating their potential as potent biodynamic agents against various microbial strains Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010.

Antiproliferative and Antitumor Activities

Several studies have explored the antiproliferative and antitumor activities of compounds similar to "this compound." Mert et al. (2014) investigated pyrazole-sulfonamide derivatives for their in vitro antiproliferative activities against cancer cell lines, revealing cell-selective effects and broad-spectrum antitumor activity Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014.

Antifungal Activity

Xu et al. (2007) synthesized novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, closely related structurally to the compound of interest. These derivatives exhibited significant antifungal activities, showcasing their potential as antifungal agents Xu, Song, Bhadury, Yang, Zhang, Jin, Xue, Hu, & Lu, 2007.

Sensor Applications

Research by Suman et al. (2019) on benzimidazole and benzothiazole conjugated Schiff base compounds demonstrated their application as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds showed large Stokes shifts and good sensitivity, indicating their utility in detecting specific analytes Suman, Bubbly, Gudennavar, & Gayathri, 2019.

Synthesis and Structural Studies

Several studies have focused on the synthesis and structural evaluation of compounds with sulfonamide and benzothiazole groups, aiming to enhance their biological activities and understand their mechanisms of action. For instance, Desai et al. (2013) investigated the synthesis of fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs, highlighting the importance of the fluorine atom in enhancing antimicrobial activity Desai, Rajpara, & Joshi, 2013.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, if this compound were toxic or reactive, it could pose a risk to health or safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its potential applications in areas such as medicine or materials science .

properties

IUPAC Name

2-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUALWLJAUDRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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